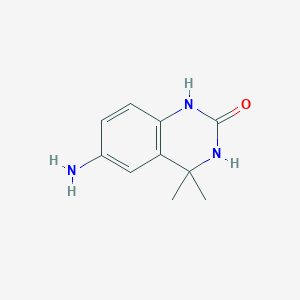

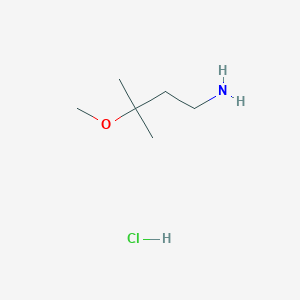

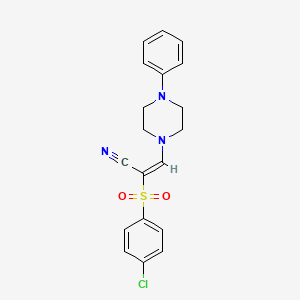

![molecular formula C12H22ClNO2 B2492691 Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride CAS No. 2361842-20-6](/img/structure/B2492691.png)

Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that exhibit significant biological and medicinal properties. Its synthesis and analysis are crucial for understanding its potential applications in various fields outside of pharmacology, such as materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various methodologies, including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green reaction protocols starting from suitable precursors. The versatility of these methods enables the construction of complex molecules, including quinolin-4a-yl derivatives, which serve as the backbone for natural products and have immense potential for industrial and medicinal applications due to their anti-bacterial, anti-fungal, and anti-cancer properties, in addition to being fluorescence active (Patra & Kar, 2021).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is pivotal in determining their reactivity and physical properties. Quinoline derivatives, for example, show reasonable effectiveness against metallic corrosion because of their high electron density, which enables the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding (Verma, Quraishi, & Ebenso, 2020).

Chemical Reactions and Properties

The reactivity of these compounds often involves C–H functionalization via heterogeneous catalysis reactions. Recent developments have focused on direct C–H functionalization of related heterocyclic compounds, highlighting the importance of understanding the diverse reactivities of these molecules for applications in pharmaceuticals and materials science (Yang et al., 2023).

Physical Properties Analysis

The physical properties, such as crystallinity, particle size, and morphology, significantly impact the compound's applications. Techniques like X-ray diffraction (XRD) and high-resolution scanning electron microscopy (HRSEM) are commonly used to analyze these aspects, providing insights into the optimal conditions for synthesis and application (Baig, Rathinam, & Palaninathan, 2020).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity towards different substrates and conditions, is essential for harnessing the compound's potential in non-pharmacological applications. Studies have shown that modifications in the chemical structure can lead to significant changes in properties, such as photodegradation efficiency and stability, demonstrating the compound's versatility in environmental and materials applications (Baig, Rathinam, & Palaninathan, 2020).

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The compound has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds. For instance, it was utilized in the synthesis of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, through a series of reactions involving condensation and intramolecular cyclization (Saeed, Abbas, Ibrar, & Bolte, 2014).

Characterization Methods : The synthesized compounds in various studies were characterized using spectroscopic techniques and elemental analyses, providing insights into their structural and chemical properties (Saeed, Abbas, Ibrar, & Bolte, 2014).

Biological Applications

Antimicrobial Activity : Various derivatives of this compound have been evaluated for their antibacterial and antifungal properties. For example, compounds synthesized from it exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Anticancer Activity : Some studies focused on the synthesis of quinoline derivatives from this compound, which were then tested for anticancer properties. These derivatives showed promise against certain cancer cell lines, indicating potential in cancer therapy research (Bolakatti et al., 2020).

Photophysical Properties

Photochemical Reactions : The compound and its derivatives have been studied for their photochemical reactions, providing insights into their photophysical properties and potential applications in photochemistry (Ono & Hata, 1983).

Fluorescent Probes : Some research has been conducted on developing fluorescent probes for biological applications using derivatives of this compound, indicating potential use in bioimaging and diagnostic tools (Palanisamy et al., 2016).

properties

IUPAC Name |

methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c1-15-11(14)9-12-6-3-2-5-10(12)13-8-4-7-12;/h10,13H,2-9H2,1H3;1H/t10-,12+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMRTSFFTBUEFW-XOZOLZJESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC12CCCCC1NCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@]12CCCC[C@@H]1NCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

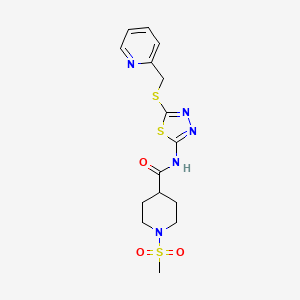

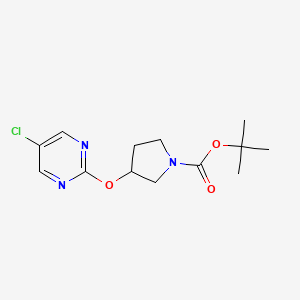

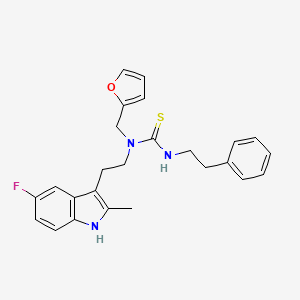

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

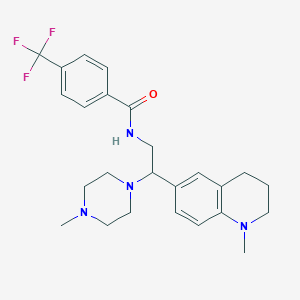

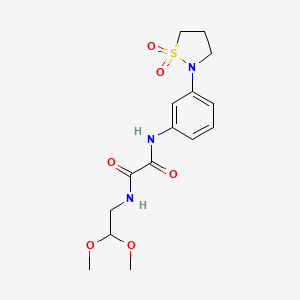

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)